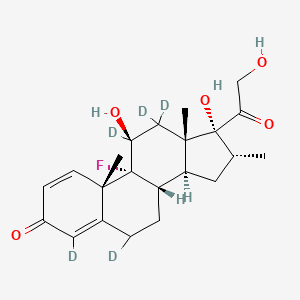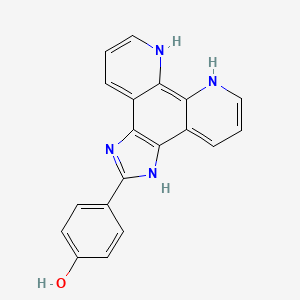
Antibacterial agent 114
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 114 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 114 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This intermediate is then subjected to cyclization reactions to form the core structure of the compound. Subsequent steps may include functional group modifications to enhance the antibacterial activity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, filtration, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 114 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to improve its activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with unique properties that may enhance its antibacterial activity or reduce its toxicity.
Aplicaciones Científicas De Investigación
Antibacterial Agent 114 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 114 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the peptidoglycan synthesis pathway, which is crucial for maintaining the structural integrity of bacterial cell walls. By inhibiting these enzymes, this compound disrupts the cell wall formation, leading to bacterial cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.
Comparación Con Compuestos Similares
Antibacterial Agent 114 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis but is less effective against resistant strains.
Vancomycin: Another cell wall synthesis inhibitor, primarily used for treating Gram-positive bacterial infections.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication but has a different mechanism of action compared to this compound.
Propiedades
Fórmula molecular |
C19H14N4O |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4-(7,8-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol |
InChI |
InChI=1S/C19H14N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,20-21,24H,(H,22,23) |
Clave InChI |
DBXGSNQDKLZNBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


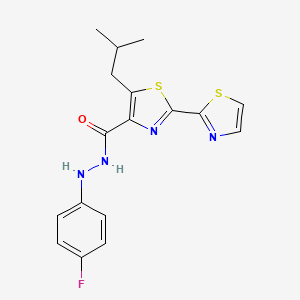
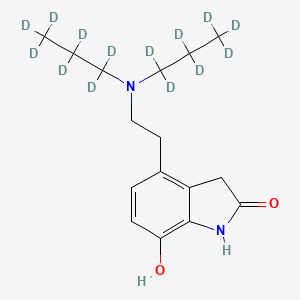


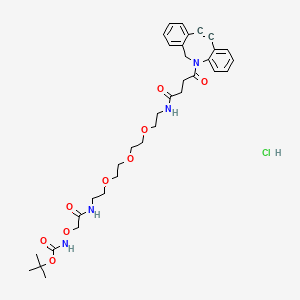
![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
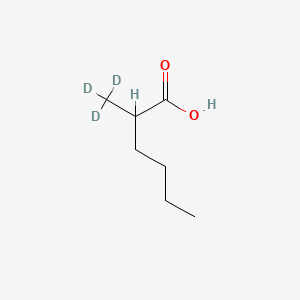
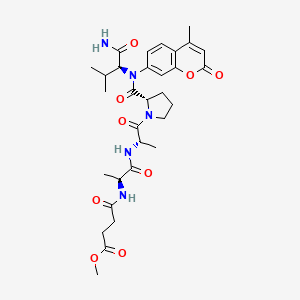
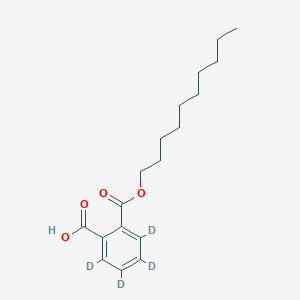
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)

![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
